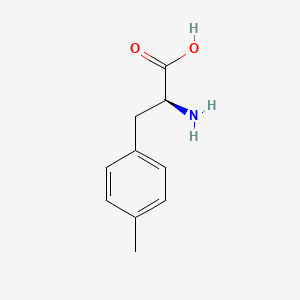

4-Methyl-L-phenylalanine

Description

The exact mass of the compound 4-Methyl-L-phenylalanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLHSFUMICQIMB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228249 | |

| Record name | 4-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-87-3, 7758-37-4 | |

| Record name | 4-Methyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1991-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-L-phenylalanine

Introduction: Expanding the Proteomic Alphabet

In the landscape of modern biochemistry and drug development, the twenty canonical amino acids, the fundamental building blocks of proteins, often represent a starting point rather than a final destination. The strategic incorporation of unnatural amino acids (UAAs) into protein structures has emerged as a transformative technology, enabling the introduction of novel chemical functionalities, biophysical probes, and therapeutic moieties.[1][2][3] This guide focuses on a particularly valuable UAA, 4-Methyl-L-phenylalanine, a synthetic derivative of L-phenylalanine.[4] Its unique structural and chemical properties have positioned it as a critical tool for researchers and scientists in protein engineering, drug discovery, and structural biology.[4][5]

This document serves as a comprehensive technical resource for professionals in the field, providing in-depth information on the physicochemical properties, synthesis, and diverse applications of 4-Methyl-L-phenylalanine. We will delve into the causality behind its utility in various experimental contexts and provide actionable protocols for its incorporation into protein scaffolds.

Physicochemical Properties and Structural Significance

4-Methyl-L-phenylalanine, also known as (S)-2-Amino-3-(4-methylphenyl)propanoic acid, is an analogue of the essential amino acid L-phenylalanine.[5] The key distinction lies in the addition of a methyl group at the para-position of the phenyl ring. This seemingly minor modification imparts significant and advantageous properties to the molecule and, by extension, to the peptides and proteins into which it is incorporated.[5]

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1991-87-3 | [5][6] |

| Molecular Formula | C10H13NO2 | [5][6] |

| Molecular Weight | 179.22 g/mol | [6] |

| Appearance | White to off-white powder | [5][7] |

| Melting Point | 243 - 250 °C | [5] |

| Purity | ≥ 98% (HPLC) | [5] |

| Storage Conditions | 0 - 8 °C | [5] |

The Influence of the Methyl Group

The para-methyl group on the phenyl ring is the cornerstone of 4-Methyl-L-phenylalanine's utility. This addition influences several key characteristics:

-

Enhanced Hydrophobicity: The methyl group increases the hydrophobicity of the side chain compared to native phenylalanine. This property can be leveraged to modulate protein folding, stability, and protein-protein interactions.[5] In peptide synthesis, this enhanced hydrophobicity can improve the stability and solubility of the resulting peptides.[8]

-

Steric Bulk and Conformational Stability: The methyl group introduces additional steric bulk, which can influence the conformational stability of peptides and proteins.[5] This allows for the fine-tuning of protein structure and function.

-

Probing Aromatic Interactions: As a structural analogue of phenylalanine, it serves as an excellent probe for studying cation-π and other aromatic interactions within protein structures without introducing a significant electronic perturbation.

Synthesis and Quality Control

The synthesis of 4-Methyl-L-phenylalanine and its derivatives is a critical aspect of its application. While various synthetic routes exist, a common approach involves the modification of L-phenylalanine or its precursors. For instance, a synthetic pathway can be envisioned starting from L-phenylalanine, involving nitration to yield 4-nitro-L-phenylalanine, which can then be further modified.[9]

For its use in peptide synthesis, 4-Methyl-L-phenylalanine is often protected with groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc).[8][10] These protecting groups are essential for controlling the peptide chain elongation during solid-phase peptide synthesis (SPPS).

Key Derivatives for Peptide Synthesis

| Derivative | CAS Number | Molecular Weight | Purpose |

| Fmoc-4-methyl-L-phenylalanine | 199006-54-7 | 401.46 g/mol | Used in Fmoc-based solid-phase peptide synthesis.[8] |

| Boc-4-methyl-L-phenylalanine | 80102-26-7 | 279.34 g/mol | Used in Boc-based solid-phase peptide synthesis.[10][11] |

Quality Control: The purity of 4-Methyl-L-phenylalanine and its derivatives is paramount for successful experimental outcomes. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity, which should typically be ≥ 98%.[5]

Site-Specific Incorporation into Proteins: The Amber Suppression Technology

A cornerstone of unnatural amino acid technology is the ability to incorporate these novel building blocks at specific sites within a protein's primary sequence. The most widely used method for this is the amber suppression technology.[2][12]

The Amber Suppression Workflow

This technique involves the repurposing of the UAG "amber" stop codon. A detailed workflow is outlined below:

Caption: Workflow for site-specific incorporation of 4-Methyl-L-phenylalanine.

Step-by-Step Protocol for Amber Suppression:

-

Genetic Manipulation: Introduce an in-frame amber stop codon (TAG) at the desired position in the gene of interest using site-directed mutagenesis.

-

Orthogonal Pair: Introduce a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair. The synthetase is specifically evolved to recognize and charge the suppressor tRNA with 4-Methyl-L-phenylalanine. The suppressor tRNA has an anticodon (CUA) that recognizes the UAG codon.

-

Expression: Culture the host cells (e.g., E. coli) in a medium supplemented with 4-Methyl-L-phenylalanine.[2] Upon gene expression, the ribosome will pause at the UAG codon.

-

Incorporation: The charged suppressor tRNA will bind to the UAG codon, allowing the ribosome to incorporate 4-Methyl-L-phenylalanine into the growing polypeptide chain, thus suppressing the premature termination of translation.[12][13]

Causality in Experimental Design: The choice of the orthogonal synthetase/tRNA pair is critical and must be validated to ensure high fidelity of UAA incorporation and minimal cross-reactivity with endogenous amino acids and tRNAs.

Applications in Research and Drug Development

The unique properties of 4-Methyl-L-phenylalanine have led to its widespread use in various research and development areas.[5]

Protein Engineering and Structural Biology

-

Probing Protein Structure and Dynamics: As a conservative modification of phenylalanine, it can be used to probe the role of specific aromatic residues in protein folding, stability, and function with minimal structural perturbation.[4]

-

Enhancing Protein Properties: The increased hydrophobicity can be harnessed to enhance the thermal stability of proteins or to modulate the affinity of protein-protein interactions.[5]

Drug Discovery and Development

-

Peptide-Based Therapeutics: Incorporation of 4-Methyl-L-phenylalanine into bioactive peptides can enhance their metabolic stability, receptor binding affinity, and pharmacokinetic properties.[8]

-

Bioconjugation: While not directly reactive, its derivatives can be used in bioconjugation strategies to attach peptides to other biomolecules, such as antibodies or drugs, for targeted delivery.[8][14]

-

Combinatorial Chemistry: It is a valuable component in the generation of peptide libraries for screening and identifying novel therapeutic leads.[8]

Neurological Disorder Research

Derivatives of phenylalanine are precursors to important neurotransmitters.[15][16] The study of modified phenylalanine analogues like 4-Methyl-L-phenylalanine can provide insights into metabolic pathways and aid in the design of drugs targeting neurological disorders.[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Methyl-L-phenylalanine is classified with the following hazards:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Conclusion

4-Methyl-L-phenylalanine represents a powerful tool in the arsenal of researchers and drug developers. Its unique physicochemical properties, stemming from the simple addition of a methyl group, allow for the subtle yet significant modulation of peptide and protein structure and function. From fundamental studies of protein dynamics to the development of next-generation therapeutics, the applications of this unnatural amino acid continue to expand. A thorough understanding of its properties, synthesis, and methods of incorporation is essential for harnessing its full potential to advance scientific discovery.

References

-

(2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513. PubChem. [Link]

- A process for the synthesis of melphalan.

-

L-DOPA. Wikipedia. [Link]

-

Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

4-Methylphenylalanine | C10H13NO2 | CID 409319. PubChem. [Link]

-

Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO42−/TiO2-HZSM-5. MDPI. [Link]

-

Fmoc-4-methyl-L-phenylalanine | C25H23NO4 | CID 7129826. PubChem. [Link]

-

Phenylalanine. Wikipedia. [Link]

-

Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. National Institutes of Health. [Link]

-

Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract. Organic & Biomolecular Chemistry. [Link]

-

Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. National Institutes of Health. [Link]

- Non-natural amino acid tRNA synthetases for para-methylazido-L-phenylalanine.

-

Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. PubMed. [Link]

-

Utilisation of amber suppression/non- natural amino acid technology for protein engineering and cellular control. Cardiff University. [Link]

-

L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. [Link]

-

Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry. [Link]

-

Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]

-

Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. National Institutes of Health. [Link]

-

Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Oxford Academic. [Link]

-

L-PHENYLALANINE FOR BIOCHEMISTRY. Loba Chemie. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methyl-L-phenylalanine | 1991-87-3 | TCI AMERICA [tcichemicals.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Melphalan synthesis - chemicalbook [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. peptide.com [peptide.com]

- 12. Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. portlandpress.com [portlandpress.com]

- 14. benchchem.com [benchchem.com]

- 15. L-DOPA - Wikipedia [en.wikipedia.org]

- 16. Phenylalanine - Wikipedia [en.wikipedia.org]

Part 1: Molecular Structure and Physicochemical Profile

An In-Depth Technical Guide to (S)-2-Amino-3-(4-methylphenyl)propanoic Acid: Structure, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth technical overview of (S)-2-Amino-3-(4-methylphenyl)propanoic acid, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core structural attributes, robust synthesis and purification protocols, and its strategic applications as a chiral building block in modern medicinal chemistry.

(S)-2-Amino-3-(4-methylphenyl)propanoic acid, commonly known in the field as 4-Methyl-L-phenylalanine, is a synthetic derivative of the essential amino acid L-phenylalanine. Its strategic value stems from the introduction of a methyl group at the para-position of the phenyl ring, a subtle modification that imparts unique properties for molecular design.

Structural Elucidation

The structure of 4-Methyl-L-phenylalanine is defined by three key components:

-

An α-carbon which is a stereocenter, dictating the molecule's chirality. In the biologically relevant L-form, this center has the (S)-configuration.

-

A zwitterionic amino acid backbone at physiological pH, comprising a protonated amine (-NH3+) and a deprotonated carboxylate (-COO-).

-

A p-methylbenzyl side chain , which is more hydrophobic than the benzyl side chain of phenylalanine. This increased hydrophobicity is a critical tool for medicinal chemists, as it can enhance van der Waals interactions within the binding pockets of target proteins.[1]

The specific (S)-stereochemistry is paramount, as biological systems, particularly enzymes and receptors, are exquisitely sensitive to stereoisomerism. The precise three-dimensional arrangement of the amino, carboxyl, and side-chain groups determines the molecule's ability to engage with its biological target, making stereochemical purity a non-negotiable aspect of its synthesis and application.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and integration into synthetic workflows.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(4-methylphenyl)propanoic acid | [2] |

| Synonyms | 4-Methyl-L-phenylalanine, L-4-Methylphenylalanine, H-Phe(4-Me)-OH | [1][2] |

| CAS Number | 1991-87-3 | [2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

Expected Spectroscopic Signatures:

-

¹H NMR: Distinct aromatic signals for the para-substituted phenyl ring (two doublets), a singlet for the benzylic methyl group, and characteristic multiplets for the α- and β-protons of the amino acid backbone.

-

¹³C NMR: Resonances corresponding to the carboxyl carbon (~175-180 ppm), the α-carbon (~55 ppm), the β-carbon, and the distinct carbons of the p-methylated aromatic ring.

-

Mass Spectrometry (ESI+): A prominent peak at m/z 180.09 [M+H]⁺, confirming the molecular mass.

Part 2: Synthesis and Chiral Purification Strategies

The production of enantiomerically pure (S)-2-Amino-3-(4-methylphenyl)propanoic acid is a critical prerequisite for its use in pharmaceutical research. The two primary strategies to achieve this are direct asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis: A Chiral Auxiliary Approach

Expertise & Rationale: Direct asymmetric synthesis is often the preferred route as it avoids the 50% theoretical yield loss inherent in classical resolution. The use of a chiral auxiliary, such as one derived from a naturally occurring chiral molecule, allows for the temporary installation of a stereodirecting group. This approach, exemplified by methods like the Williams' auxiliary, leverages steric hindrance to guide an electrophilic substitution from a specific face, thereby establishing the desired (S)-stereocenter with high fidelity.[3][4]

Protocol: Conceptual Asymmetric Synthesis Workflow

-

Auxiliary Attachment: Couple a glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) to a chiral auxiliary.

-

Deprotonation: Treat the resulting adduct with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate a stereochemically defined enolate. Causality: The low temperature is critical to prevent racemization and side reactions, ensuring the kinetic enolate is formed.

-

Asymmetric Alkylation: Introduce the electrophile, 4-methylbenzyl bromide. The bulky chiral auxiliary sterically blocks one face of the enolate, forcing the benzyl bromide to add from the opposite face, thus setting the (S)-stereochemistry.

-

Auxiliary Cleavage: Hydrolyze the product under acidic conditions to cleave the chiral auxiliary (which can often be recovered and recycled) and deprotect the amine and carboxyl groups.

-

Purification: Purify the final product via recrystallization or column chromatography to yield enantiomerically enriched (S)-2-Amino-3-(4-methylphenyl)propanoic acid.

Caption: Workflow for chiral resolution by preparative HPLC.

Part 3: Applications in Drug Development and Research

The primary utility of 4-Methyl-L-phenylalanine lies in its role as a specialized building block for synthesizing more complex molecules, particularly peptides and peptidomimetics, with therapeutic potential. [5]

A Tool for Probing Hydrophobic Interactions

The p-methyl group provides additional hydrophobicity and steric bulk compared to native phenylalanine. This allows researchers to:

-

Enhance Binding Affinity: By filling small, hydrophobic sub-pockets in a target protein, the methyl group can create more favorable binding interactions, leading to increased potency.

-

Improve Selectivity: The unique shape of the 4-methylphenyl side chain can be used to achieve selective binding to a desired target over closely related off-targets, thereby reducing potential side effects. [5]* Increase Metabolic Stability: The modification can make peptides more resistant to enzymatic degradation by proteases, increasing their in vivo half-life.

Integration into Solid-Phase Peptide Synthesis (SPPS)

In peptide synthesis, the molecule is used as its N-terminally protected form, most commonly Fmoc-4-methyl-L-phenylalanine . [1]The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that masks the amine, preventing it from reacting during the coupling of the next amino acid in the sequence.

The SPPS cycle is a robust, iterative process that enables the precise assembly of a peptide chain on a solid support.

Caption: The core iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Emerging Research Frontiers

While well-established in peptide chemistry, the core structure of propanoic acid derivatives is being actively investigated in broader therapeutic contexts. Research into similar scaffolds has shown promise for developing novel antimicrobial and anticancer agents. [6][7][8]This suggests that (S)-2-Amino-3-(4-methylphenyl)propanoic acid could serve as a valuable starting point or fragment for designing small-molecule inhibitors targeting a range of diseases, including those of the cardiovascular and central nervous systems. [5]

Conclusion

(S)-2-Amino-3-(4-methylphenyl)propanoic acid is more than just a modified amino acid; it is a precision tool for molecular engineering. Its unique structural and physicochemical properties, combined with well-defined synthetic and purification methodologies, make it an invaluable asset in the drug discovery pipeline. By enabling the fine-tuning of molecular interactions, it empowers scientists to design more potent, selective, and stable therapeutic candidates, from bioactive peptides to novel small-molecule drugs.

References

-

2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid - MySkinRecipes . MySkinRecipes. Available from: [Link]

-

2-Methyl-3-(4-methylphenyl)propanoic acid | C11H14O2 | CID 4613139 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

2-(4-METHYLPHENYL)PROPANOIC ACID | CAS 938-94-3 - Matrix Fine Chemicals . Matrix Fine Chemicals. Available from: [Link]

-

2-Amino-3-phenylpropionic acid, ethyl ester - NIST WebBook . National Institute of Standards and Technology. Available from: [Link]

- CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents. Google Patents.

- RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Google Patents.

-

Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen) . ResearchGate. Available from: [Link]

-

(2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI . MDPI. Available from: [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI . MDPI. Available from: [Link]

-

An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed . National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid . ResearchGate. Available from: [Link]

-

Enantioselective synthesis of protected L-4-[sulfonamido(difluoromethyl)]phenylalanine and L-4-[sulfonamido(methyl)]phenylalanine and an examination of hexa- and tripeptide platforms for evaluating pTyr mimics for PTP1B inhibition - PubMed . National Center for Biotechnology Information. Available from: [Link]

-

Enantioselective Synthesis of Protected l-4-[Sulfonamido(difluoromethyl)]phenylalanine and l-4-[Sulfonamido(methyl)]phenylalanine and an Examination of Hexa- and Tripeptide Platforms for Evaluating pTyr Mimics for PTP1B Inhibition | The Journal of Organic Chemistry - ACS Publications . American Chemical Society. Available from: [Link]

-

Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI . MDPI. Available from: [Link]

- WO2021130163A1 - A process for the synthesis of melphalan - Google Patents. Google Patents.

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - Semantic Scholar . Semantic Scholar. Available from: [Link]

-

(PDF) Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates - ResearchGate . ResearchGate. Available from: [Link]

-

A Short Enantioselective Synthesis of Protected L-3-Hydroxy-4-methoxy-5- methyl Phenylalanine and its Corresponding Aldehyde – . Thieme Connect. Available from: [Link]

-

Direct Stereoselective Separations of Free Amino Acids on Quinine - Chiral Technologies . Chiral Technologies. Available from: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI . Yakhak Hoeji. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of protected L-4-[sulfonamido(difluoromethyl)]phenylalanine and L-4-[sulfonamido(methyl)]phenylalanine and an examination of hexa- and tripeptide platforms for evaluating pTyr mimics for PTP1B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid [myskinrecipes.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Biological Activity and Translational Applications of 4-Methyl-L-Phenylalanine

Content Type: Technical Guide / Whitepaper Target Audience: Drug Discovery Scientists, Protein Engineers, and Chemical Biologists[1]

Executive Summary

4-Methyl-L-phenylalanine (4-Me-Phe) is a non-canonical amino acid (ncAA) that serves as a critical tool in modern chemical biology and medicinal chemistry.[1][2] Unlike its parent compound, phenylalanine, the addition of a methyl group at the para position of the phenyl ring introduces specific steric bulk and enhanced hydrophobicity without altering the fundamental charge state of the molecule. This guide details its biological activity, specifically its role as a substrate for the L-type Amino Acid Transporter 1 (LAT1), its utility in Genetic Code Expansion (GCE) for site-specific protein engineering, and its application in enhancing peptide therapeutic stability.

Molecular Pharmacology and Transport Mechanisms

The LAT1 Transporter Specificity

The biological utility of 4-Me-Phe is heavily dictated by its transport kinetics.[1] It acts as a competitive substrate for LAT1 (SLC7A5) , a sodium-independent antiporter highly expressed in the Blood-Brain Barrier (BBB) and various cancer cell lines.[1]

-

Mechanism: LAT1 functions as an obligate exchanger.[1] It imports large neutral amino acids (like Leucine or Phenylalanine analogs) while exporting intracellular amino acids (typically Glutamine).[1][3]

-

Selectivity: The para-methyl modification is tolerated by the LAT1 binding pocket. While 4-Me-Phe exhibits slightly lower transport velocity (

) compared to native Phenylalanine, it maintains high affinity (

Cellular Signaling Impact

Upon entry, 4-Me-Phe can influence the mTORC1 signaling pathway.[1] By exchanging with intracellular Glutamine, it increases the cytosolic pool of Leucine (via parallel transport mechanisms), indirectly triggering mTORC1 activation, which regulates cell growth and autophagy.

Figure 1: The LAT1 (SLC7A5) antiporter mechanism facilitates the uptake of 4-Me-Phe in exchange for intracellular Glutamine, influencing downstream mTORC1 signaling.[1]

Translational Engineering: Genetic Code Expansion

The most potent application of 4-Me-Phe lies in Genetic Code Expansion (GCE) .[1] This technology allows the translational machinery of a host cell (typically E. coli or mammalian cells) to read a "blank" codon (usually the Amber stop codon, UAG) as a signal to incorporate 4-Me-Phe.

The Orthogonal Pair

To incorporate 4-Me-Phe, researchers utilize an evolved orthogonal pair derived from the Methanocaldococcus jannaschii Tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA.[1]

-

Active Site Engineering: The wild-type MjTyrRS binds tyrosine.[1] To accept 4-Me-Phe, the active site is mutated (typically at residues Tyr32, Asp158, Ile159, Leu162, and Ala167) to enlarge the hydrophobic pocket and remove hydrogen-bonding capabilities that would otherwise select for the hydroxyl group of tyrosine.

-

Fidelity: A properly optimized system achieves >99% incorporation fidelity, ensuring that endogenous Phenylalanine or Tyrosine is not mis-incorporated at the UAG site.

Structural Utility[1][4][5]

-

Hydrophobic Packing: 4-Me-Phe is used to fill cavities in protein cores, increasing thermal stability (

).[1] -

Probing Interactions: It serves as a subtle probe to test if a specific residue interacts via Van der Waals forces (which the methyl group enhances) or hydrogen bonding (which the methyl group disrupts, unlike Tyrosine).

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis of 4-Me-Phe

Context: While chemical synthesis is possible, enzymatic synthesis using Phenylalanine Ammonia-Lyase (PAL) offers high enantioselectivity for the L-isomer.[1] This protocol utilizes the reverse reaction of PAL.

Reagents:

-

4-Methylcinnamic acid (Precursor)[1]

-

Ammonia source (Ammonium carbamate or Ammonium hydroxide, ~5M)

-

Enzyme: Recombinant RgPAL (Rhodotorula glutinis) or AvPAL (Anabaena variabilis)[1]

-

Buffer: Tris-HCl (pH 10.0)

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 4-methylcinnamic acid (50 mM) in high-pH Tris buffer (pH 10.0). The high pH is critical to drive the equilibrium toward amination and maintain substrate solubility.

-

Ammonia Loading: Add Ammonium carbamate to a final concentration of 4–5 M. Note: High ammonia concentration is thermodynamically required to push the reversible elimination reaction backward toward amino acid synthesis.

-

Enzyme Addition: Add purified PAL enzyme (0.5–1.0 U/mL).

-

Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 24 hours.

-

Monitoring: Monitor consumption of cinnamic acid via HPLC (UV detection at 290 nm, the

of the cinnamic double bond). Disappearance of the 290 nm peak indicates conversion. -

Termination & Isolation: Acidify to pH 2.0 with HCl to precipitate unreacted cinnamic acid (remove via filtration). Adjust filtrate to pH 6.0 (isoelectric point) to precipitate 4-Me-Phe or purify via cation-exchange chromatography.[1]

Protocol B: Site-Specific Incorporation (In Vivo)

Context: Incorporating 4-Me-Phe into a target protein (e.g., GFP) at position X in E. coli.

System Requirements:

-

Host: E. coli BL21(DE3)[1]

-

Plasmid 1 (Machinery): pEVOL-pMePheRS (encodes the evolved MjtRNA and MjTyrRS variant).[1]

-

Plasmid 2 (Target): pET-GFP-TAG (Target gene with TAG stop codon at the desired site).[1]

Workflow:

-

Transformation: Co-transform BL21(DE3) cells with both plasmids. Select on LB agar with Chloramphenicol (pEVOL) and Kanamycin (pET).[1]

-

Growth: Inoculate a single colony into liquid media.[1] Grow at 37°C until OD

reaches 0.4–0.5.[1] -

Induction & Supplementation:

-

Add 4-Methyl-L-phenylalanine to the culture media.[1]

-

Critical Step: Dissolve the amino acid in a small volume of 1M NaOH or HCl before adding to media to ensure solubility, final concentration should be 1 mM .

-

Induce protein expression with IPTG (1 mM) and Arabinose (0.02% w/v) to trigger the aaRS/tRNA expression.

-

-

Expression Phase: Incubate at 30°C for 12–16 hours.

-

Harvest & Validation: Lyse cells and purify the protein.

Figure 2: Genetic Code Expansion workflow. The orthogonal synthetase specifically charges the orthogonal tRNA with 4-Me-Phe, which then decodes the UAG stop codon during translation.

Quantitative Data Summary

The following table summarizes the physicochemical and biological shifts observed when replacing Phenylalanine (Phe) with 4-Methyl-L-phenylalanine (4-Me-Phe) in peptide sequences.

| Parameter | Phenylalanine (Phe) | 4-Me-Phe | Biological Implication |

| Side Chain Volume | ~190 ų | ~215 ų | Increases steric packing; restricts conformational flexibility.[1] |

| Hydrophobicity (LogP) | 1.38 | ~1.9 | Enhanced membrane permeability; stronger hydrophobic core interactions.[1] |

| LAT1 Affinity ( | ~15 µM | ~15–30 µM | Retains high affinity for BBB transport; competitive inhibitor of Phe.[1] |

| Electronic Effect | Neutral | Weakly Electron Donating | Stabilizes cation- |

| Proteolytic Stability | Low | Moderate | Methyl group hinders protease access to the peptide bond (steric shielding). |

References

-

Genetic Code Expansion & Orthogonal Pairs

-

Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500.[1]

-

-

LAT1 Transporter Specificity

-

Enzymatic Synthesis (PAL)

-

Peptide Engineering & Stability

- Liyanage, W., & Nilsson, B. L. (2016).

-

[1]

Sources

Technical Guide: Sources and Biosynthetic Engineering of 4-Methyl-L-phenylalanine

The following technical guide details the sources, biosynthetic engineering, and isolation protocols for 4-Methyl-L-phenylalanine .

Executive Summary

4-Methyl-L-phenylalanine (4-MePhe) is a non-proteinogenic amino acid analogue of phenylalanine characterized by a methyl group at the para-position of the aromatic ring.[1] Unlike its structural isomer

Its primary value lies in medicinal chemistry as a conformational constraint and hydrophobicity modulator in peptide therapeutics (e.g., optimizing potency in analogs of Sansanmycin and other non-ribosomal peptides). Consequently, "sourcing" 4-MePhe relies heavily on biocatalytic synthesis and metabolic engineering rather than direct extraction from biomass.

This guide delineates the distinction between natural isomers, details the biocatalytic routes for production, and provides a validated isolation protocol.

Biological Context & Isomer Distinction

To ensure experimental integrity, researchers must distinguish between the naturally abundant isomers and the target 4-MePhe.

The "Manopeptimycin" Trap

Literature often cites Streptomyces hygroscopicus as a source of methylated phenylalanines. However, the specific residue in the antibiotic Manopeptimycin is

| Compound | Structure | Natural Source | Biosynthetic Enzyme |

| L-Phenylalanine | Unsubstituted | Universal | Prephenate Dehydratase |

| Methyl on | S. hygroscopicus | MppJ (Methyltransferase) | |

| 4-Methyl-L-Phe | Methyl on para-ring | Rare / Synthetic | Engineered PAL or Transaminase |

Natural Precursors

While 4-MePhe is not a standard secondary metabolite, its keto-acid precursor, 4-methylphenylpyruvate , can be intercepted in specific mutant strains of Pseudomonas or generated via promiscuous activity of prephenate dehydratases in the presence of methylated chorismate analogs.

Biosynthetic Mechanistics

The most robust "natural" source for 4-MePhe is Biocatalytic Synthesis using engineered enzymes. Two primary pathways are utilized to generate enantiopure 4-MePhe from achiral precursors.

Pathway A: Transaminase (Aminotransferase) Route

This is the industry standard for producing non-canonical amino acids.

-

Substrate: 4-Methylphenylpyruvate.

-

Enzyme: Aromatic Amino Acid Transaminase (e.g., TyrB from E. coli or engineered AspC).

-

Mechanism: The enzyme transfers an amino group from a donor (L-Glutamate or L-Aspartate) to the keto carbon of 4-methylphenylpyruvate.

-

Cofactor: Pyridoxal-5'-phosphate (PLP).[2]

Pathway B: Phenylalanine Ammonia-Lyase (PAL) Reversal

-

Substrate: 4-Methylcinnamic acid.

-

Enzyme: Phenylalanine Ammonia-Lyase (PAL) (e.g., from Petroselinum crispum or Rhodotorula glutinis).

-

Mechanism: Ammonia addition across the double bond of the cinnamic acid derivative.

-

Constraint: Requires high ammonia concentrations to drive the equilibrium toward synthesis.

Visualization of Biosynthetic Logic

The following diagram illustrates the divergence between the natural Manopeptimycin pathway and the engineered route for 4-MePhe.

Caption: Divergence of natural beta-methylation (MppJ) vs. engineered para-methylation routes (TyrB/PAL).

Experimental Protocol: Biocatalytic Production

This protocol describes the production of 4-Methyl-L-phenylalanine using a whole-cell biocatalyst expressing a broad-substrate-range transaminase (TyrB).

Reagents & Equipment[2][4]

-

Biocatalyst: E. coli BL21(DE3) harboring plasmid pET-TyrB.

-

Substrate: 4-Methylphenylpyruvate (Sodium salt).

-

Amino Donor: L-Aspartic acid.

-

Cofactor: Pyridoxal-5'-phosphate (PLP).[2]

-

Buffer: 50 mM Tris-HCl, pH 8.0.

-

Analytics: HPLC with C18 column; UV detection at 210/254 nm.

Step-by-Step Workflow

Step 1: Biocatalyst Preparation

-

Inoculate 10 mL LB broth (w/ antibiotic) with E. coli pET-TyrB. Incubate overnight at 37°C.

-

Transfer to 1 L production medium (TB). Induce with 0.5 mM IPTG at OD600 = 0.6.

-

Incubate at 25°C for 16 hours (lower temperature improves solubility of the transaminase).

-

Harvest cells by centrifugation (4,000 x g, 20 min). Resuspend wet biomass (10 g) in 50 mL Tris-HCl buffer.

Step 2: Bioconversion Reaction

-

In a 250 mL flask, combine:

-

50 mL Cell Suspension (from Step 1).

-

100 mM 4-Methylphenylpyruvate.

-

150 mM L-Aspartic Acid (Amino Donor).

-

0.1 mM PLP.

-

-

Adjust pH to 8.0.

-

Incubate at 30°C with gentle shaking (150 rpm) for 24 hours.

-

Note: The reaction equilibrium is driven by the excess of L-Aspartate.

-

Step 3: Isolation & Purification

-

Quench: Acidify reaction mixture to pH 2.0 using 6M HCl to precipitate cells and proteins.

-

Clarify: Centrifuge at 10,000 x g for 30 min. Collect supernatant.

-

Cation Exchange Chromatography (Dowex 50W):

-

Load supernatant onto column (H+ form).

-

Wash with 3 CV (Column Volumes) of water to remove unreacted keto acid.

-

Elute amino acids with 1M NH4OH.

-

-

Crystallization: Concentrate eluate in vacuo. Dissolve residue in minimal hot water and add ethanol (antisolvent) to induce crystallization of 4-Methyl-L-phenylalanine.

Analytical Validation

To verify the identity and purity of the isolated product, compare against the following standard data.

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Purity | > 98% | HPLC (C18, MeOH/Water gradient) |

| Chiral Purity | > 99% ee (L-isomer) | Chiral HPLC (Crownpak CR+) |

| Mass Spec | [M+H]+ = 180.22 m/z | ESI-MS |

| 1H NMR | D2O / 400 MHz |

References

-

Biosynthesis of Manopeptimycin (Source of

-MePhe):- Magarvey, N. A., et al. (2006). "Biosynthetic Pathway for Mannopeptimycins, Lipoglycopeptide Antibiotics Active against Drug-Resistant Gram-Positive Pathogens." Antimicrobial Agents and Chemotherapy.

-

Enzymatic Synthesis via Transaminase

-

Toney, M. D. (2005).[3] "Aspartate aminotransferase: an old dog with new tricks." Archives of Biochemistry and Biophysics.

-

-

Substrate Specificity of Phenylalanine Hydroxylase (Distinction of Isomers)

-

Fitzpatrick, P. F. (2003). "Mechanism of aromatic amino acid hydroxylation."[4] Biochemistry.

-

-

Chemical/Physical Properties

- PubChem Compound Summary for CID 409319, 4-Methylphenylalanine.

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-Methyl-L-phenylalanine

Abstract & Utility

4-Methyl-L-phenylalanine (L-4-Me-Phe) is a critical non-canonical amino acid used in the design of peptide therapeutics, particularly Gonadotropin-Releasing Hormone (GnRH) antagonists and various oncology targets.[1] The addition of the methyl group at the para position of the phenyl ring enhances lipophilicity and restricts conformational freedom, often improving the pharmacokinetic profile and receptor binding affinity of the resulting peptide.[1]

This Application Note details two distinct, validated protocols for the synthesis of L-4-Me-Phe:

-

Asymmetric Hydrogenation: The preferred method for industrial scalability and high enantiomeric excess (ee >99%).[1]

-

Enzymatic Kinetic Resolution: A cost-effective, "green" chemistry approach suitable for laboratory-scale production and recovery of both enantiomers.[1]

Method A: Asymmetric Hydrogenation (Scalable Route)[1]

Principle

This method utilizes a rhodium-catalyzed asymmetric hydrogenation of an acetamidoacrylate precursor.[1] The chiral information is transferred from a bisphosphine ligand (e.g., DuPhos or DIPAMP) to the prochiral olefin.[1] This route is favored for scale-up due to its atom economy and the elimination of resolution steps that discard 50% of the material.

Reaction Pathway Visualization[1]

Detailed Protocol

Step 1: Synthesis of the Dehydroamino Acid Precursor

-

Reagents: 4-Methylbenzaldehyde, Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate, KOtBu (Potassium tert-butoxide), THF (dry).[1]

-

Procedure:

-

Dissolve Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (1.1 equiv) in dry THF under nitrogen.

-

Cool to -78°C and add KOtBu (1.1 equiv) dropwise. Stir for 30 min.

-

Add 4-Methylbenzaldehyde (1.0 equiv) slowly.[1]

-

Allow the reaction to warm to room temperature (RT) over 4 hours. The Z-isomer is predominantly formed.[1]

-

Quench with saturated NH4Cl, extract with Ethyl Acetate (EtOAc), and recrystallize from EtOAc/Hexane to obtain Methyl 2-acetamido-3-(4-methylphenyl)acrylate.[1]

-

Step 2: Asymmetric Hydrogenation

-

Reagents: Z-Enamide substrate, [Rh(COD)((S,S)-Et-DuPhos)]BF4 (Catalyst), Methanol (degassed).[1]

-

Critical Parameter: Oxygen exclusion is vital.[1] The Rh(I) catalyst is air-sensitive.[1]

-

Procedure:

-

In a glovebox or under strict Schlenk conditions, dissolve the substrate in degassed methanol (0.5 M concentration).

-

Add the Rh-catalyst (Substrate:Catalyst ratio 1000:1 to 5000:1).[1]

-

Transfer to a high-pressure hydrogenation vessel (autoclave).

-

Purge with H2 (3 cycles) and pressurize to 3–5 bar (45–75 psi).

-

Stir at RT for 12–24 hours.

-

Vent H2, concentrate the solvent, and pass through a short silica plug to remove residual Rhodium.[1]

-

Deprotection: Hydrolyze the ester and acetyl groups using 6M HCl (reflux, 4h) to yield the free amino acid L-4-Me-Phe.

-

Method B: Enzymatic Kinetic Resolution (Accessible Route)[1]

Principle

This classical method uses Acylase I (typically from Aspergillus melleus or Porcine Kidney) to selectively hydrolyze the L-enantiomer of an N-acetyl-DL-amino acid mixture.[1] The unreacted D-isomer remains acetylated, allowing for easy separation based on solubility or acidity.[1]

Workflow Visualization

Detailed Protocol

Step 1: Substrate Preparation

-

Acetylate racemic 4-methyl-phenylalanine using Acetic Anhydride/NaOH to form N-Acetyl-DL-4-Me-Phe.[1]

Step 2: Enzymatic Hydrolysis

-

Reagents: N-Acetyl-DL-4-Me-Phe, Acylase I (Aspergillus melleus), LiOH or NH4OH, Cobalt Chloride (CoCl2 - cofactor).[1]

-

Procedure:

-

Dissolve N-Acetyl-DL-4-Me-Phe (0.1 M) in distilled water.

-

Adjust pH to 7.2–7.5 using dilute LiOH.[1]

-

Add CoCl2 (1 mM final concentration) to activate the acylase.[1]

-

Add Acylase I (approx. 10–20 units per mmol substrate).[1]

-

Incubate at 37°C with gentle stirring. Monitor pH and maintain at 7.5 (using an autotitrator with LiOH is ideal).[1]

-

Reaction is complete when base consumption stops (approx 50% conversion).[1]

-

Step 3: Separation

-

Acidify the mixture to pH 1.5 using 5M HCl.

-

Extraction: Extract the unreacted N-acetyl-D-isomer into Ethyl Acetate (3x). The free L-amino acid remains in the aqueous phase.[1]

-

Isolation: Neutralize the aqueous phase to the isoelectric point (approx pH 5.5–6.0) to precipitate L-4-Me-Phe.[1] Recrystallize from water/ethanol.[1]

Quality Control & Characterization

Critical Quality Attributes (CQAs)

| Attribute | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Melting Point | ~271 °C (dec) | Capillary Method |

| Specific Rotation | Polarimetry ( | |

| Enantiomeric Excess | > 99.0% | Chiral HPLC |

| Chemical Purity | > 98.0% | HPLC (C18) |

Chiral HPLC Methods

To verify enantiomeric purity, distinct methods are used depending on whether the amino acid is free or protected.[1]

-

For Free Amino Acid (Direct Analysis):

-

For N-Protected Intermediates (e.g., N-Acetyl or Fmoc):

References

-

Burk, M. J., et al. (1993).[1] "Preparation of N-BOC-D-phenylalanine derivatives via asymmetric hydrogenation." Journal of the American Chemical Society, 115(22), 10125–10138.[1] Link[1]

-

TCI Chemicals. (n.d.).[1] "Product Specification: 4-Methyl-L-phenylalanine." TCI Chemicals Catalog. Link

-

Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Vol 3. Wiley.[1] (Classic reference for Acylase I resolution).

-

Gridnev, I. D., et al. (2003).[1] "Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts." PNAS, 101(15), 5385–5390.[1] Link[1]

-

Sigma-Aldrich. (n.d.).[1][2] "Amino Acid and Peptide Chiral Separations Application Guide." Link

Sources

Application Note: High-Purity Synthesis of 4-Methyl-L-phenylalanine via Enzymatic Kinetic Resolution

Abstract & Strategic Overview

4-Methyl-L-phenylalanine (L-4-Me-Phe) is a critical non-canonical amino acid utilized in medicinal chemistry to probe receptor-ligand hydrophobic interactions and enhance the proteolytic stability of peptide therapeutics.[1] While asymmetric hydrogenation offers industrial scalability, it requires expensive chiral phosphine ligands and high-pressure equipment.

For research and development laboratories requiring high optical purity (>99% ee) with accessible instrumentation, Enzymatic Kinetic Resolution of the N-acetylated racemate remains the "Gold Standard." This protocol details a robust, self-validating workflow: starting from the cost-effective Erlenmeyer azlactone synthesis of the racemic precursor, followed by stereoselective hydrolysis using Acylase I (Aspergillus melleus).

Key Advantages of This Protocol

-

Stereochemical Fidelity: Exploits the absolute L-specificity of Acylase I, virtually eliminating the risk of racemization during isolation.

-

Cost Efficiency: Utilizes inexpensive starting materials (4-methylbenzaldehyde, N-acetylglycine).

-

Scalability: The workflow is linearly scalable from gram to multigram quantities.

Process Workflow Visualization

The following diagram illustrates the chemical and enzymatic pathway.

Figure 1: Chemo-enzymatic workflow for the synthesis of 4-Methyl-L-phenylalanine.

Phase 1: Synthesis of N-Acetyl-DL-4-methylphenylalanine

Before resolution, the racemic N-acetylated substrate must be prepared. The Erlenmeyer azlactone route is preferred for its reliability.

Reagents & Equipment[2][3][4][5][6]

-

Reagents: 4-Methylbenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Sodium Acetate (anhydrous, 0.6 eq), Acetic Anhydride (3.0 eq).

-

Solvent: Water (for workup), Ethanol.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Protocol Steps

-

Condensation: In a dry flask, combine 4-methylbenzaldehyde (12.0 g, 0.1 mol), N-acetylglycine (11.7 g, 0.1 mol), and anhydrous sodium acetate (4.9 g). Add acetic anhydride (30 mL).

-

Reflux: Heat the mixture gently until liquid, then reflux for 1 hour. The solution will turn yellow/orange, indicating azlactone formation.

-

Precipitation: Cool the mixture to room temperature. Add 50 mL of cold water/ethanol (1:1) to decompose excess anhydride. The azlactone (4-(4-methylbenzylidene)-2-methyloxazol-5(4H)-one) will precipitate.

-

Hydrolysis/Reduction:

-

Note: The azlactone must be reduced to the amino acid derivative.

-

Suspend the azlactone in water. Add red phosphorus and HI (classic route) or use catalytic hydrogenation (Pd/C, H2, 3 atm) in acetic acid/acetic anhydride to simultaneously reduce the double bond and open the ring, yielding N-Acetyl-DL-4-methylphenylalanine .

-

-

Yield Check: Recrystallize from water. Target melting point for the racemate: 150–152°C .

Phase 2: Enzymatic Kinetic Resolution (The Core Protocol)

This step separates the enantiomers. Acylase I hydrolyzes the amide bond of the L-isomer only, releasing the free L-amino acid while leaving the N-acetyl-D-isomer intact.

Critical Parameters

| Parameter | Specification | Rationale |

| Enzyme | Acylase I (Aspergillus melleus) | High specific activity for hydrophobic aromatic side chains. |

| Substrate Conc. | 0.1 M to 0.2 M | Higher concentrations can cause substrate inhibition. |

| pH | 7.0 – 7.5 | Optimal activity window. <6.0 deactivates enzyme; >8.0 risks spontaneous racemization. |

| Temperature | 37°C | Physiological optimum for fungal acylase. |

| Cofactor | CoCl₂ (0.5 mM) | Cobalt ions stabilize and activate the enzyme. |

Step-by-Step Procedure

-

Substrate Preparation: Dissolve 10.0 g (approx. 45 mmol) of N-Acetyl-DL-4-methylphenylalanine in 300 mL of distilled water.

-

pH Adjustment: The pH will be acidic. Add 2M LiOH or NH₄OH dropwise with stirring until pH reaches 7.2.

-

Why LiOH? Lithium salts often have better solubility than Sodium salts for these derivatives, preventing premature precipitation.

-

-

Enzyme Addition: Add Acylase I (approx. 15,000 Units/g substrate). Add CoCl₂·6H₂O to a final concentration of 0.5 mM.

-

Incubation: Incubate at 37°C with gentle orbital shaking.

-

Monitoring: Monitor the reaction by HPLC (see Section 6) or by Ninhydrin assay (detects appearance of free amine). Reaction typically completes in 24–36 hours.

-

Endpoint: When conversion reaches 50% (theoretical maximum for resolution), stop the reaction.

-

Phase 3: Separation and Isolation

The reaction mixture now contains Free L-4-Me-Phe (zwitterion) and N-Acetyl-D-4-Me-Phe (anion at neutral pH).

-

Enzyme Removal: Heat the solution to 60°C for 10 minutes to denature the protein, then add activated charcoal (1 g). Filter through Celite to obtain a clear filtrate.

-

Acidification: Acidify the filtrate carefully with 6M HCl to pH 1.5 .

-

Extraction (Removal of D-Isomer): Extract the aqueous phase 3 times with Ethyl Acetate.

-

Organic Phase: Contains N-Acetyl-D-4-methylphenylalanine (can be racemized and recycled).

-

Aqueous Phase: Contains the target 4-Methyl-L-phenylalanine hydrochloride .

-

-

Final Isolation:

-

Neutralize the aqueous phase to the isoelectric point (approx pH 5.5–6.0) using LiOH. The free amino acid will precipitate.

-

Cool to 4°C overnight.

-

Filter the white crystals and wash with ice-cold water and ethanol.

-

Dry under vacuum at 50°C.

-

Quality Control & Validation

Analytical Data

| Property | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Purity (HPLC) | > 99.0% | C18, 210 nm |

| Enantiomeric Purity (ee) | > 99.5% | Chiral HPLC |

| Optical Rotation | [α]²⁰D = -9.0° to -11.0° | c=1, 1N HCl |

| Melting Point | 271°C (decomposition) | Capillary method |

Chiral HPLC Method (Self-Validation)

To prove the success of the resolution, use the following conditions:

-

Column: Crownpak CR(+) (Daicel) or equivalent ligand-exchange column.

-

Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water (15:85) with 3mM CuSO₄.

-

Flow Rate: 0.5 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 254 nm.

-

Expected Result: The L-isomer elutes distinctly from the D-isomer (if any remains).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<35%) | Incomplete hydrolysis. | Check pH during reaction; it drops as amino acid is released. Maintain pH 7.2 with an autotitrator. |

| Low ee (<95%) | Spontaneous hydrolysis of D-isomer. | Reaction ran too long or pH was too high (>8.5). Stop exactly at 50% conversion. |

| Emulsions during extraction | Protein contamination. | Ensure thorough denaturation (heat) and Celite filtration before acidification. |

| Product not precipitating | High solubility of LiCl/NaCl salts. | Use ion-exchange resin (Dowex 50W) to desalt the product before crystallization. |

References

-

Enzymatic Resolution: Chenault, H. K., et al. "Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354-6364. Link

-

Physical Properties: TCI Chemicals. "Product Specification: 4-Methyl-L-phenylalanine." Link

-

Chromatographic Separation: Hyun, M. H., et al. "Liquid chromatographic resolution of racemic amino acids and their derivatives on a new chiral stationary phase based on crown ether." Journal of Chromatography A, 837(1-2), 75-82. Link

-

Erlenmeyer Synthesis: Carter, H. E. "Azlactones."[5] Organic Reactions, Vol 3. Wiley & Sons. Link

Sources

Application Notes and Protocols: Utilizing 4-Methyl-L-phenylalanine for Advanced Protein Structure Studies

Abstract

This comprehensive guide details the application of 4-Methyl-L-phenylalanine (4-Me-L-Phe), a non-canonical amino acid, as a powerful tool for elucidating protein structure, function, and dynamics. Designed for researchers, scientists, and drug development professionals, these notes provide both the theoretical underpinnings and practical protocols for the site-specific incorporation of 4-Me-L-Phe into proteins. We will explore its utility as a subtle yet informative probe for nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, offering unique insights into hydrophobic core packing, protein stability, and molecular interactions. The causality behind experimental choices is explained, ensuring a deep understanding of the methodology.

Introduction: The Rationale for a "Minimalist" Probe

In the intricate world of protein science, understanding the three-dimensional architecture of a protein is paramount to deciphering its function. While canonical amino acids provide the fundamental building blocks, the strategic introduction of unnatural amino acids (UAAs) with unique properties can unlock new layers of structural and dynamic information.[1][2] 4-Methyl-L-phenylalanine, a conservative analog of L-phenylalanine, serves as an exemplary probe for such studies.[1][3]

The primary advantage of 4-Me-L-Phe lies in its subtlety. The addition of a single methyl group to the phenyl ring introduces a minimal steric perturbation, thereby reducing the likelihood of significant alterations to the native protein structure and function.[4] This methyl group, however, provides a powerful spectroscopic handle. In ¹H-¹³C NMR spectroscopy, the methyl group's signal is highly sensitive and resides in a relatively uncrowded spectral region, offering a clear window into the local environment of the modified residue.[5] This makes it an ideal tool for studying protein dynamics, folding, and ligand binding.[6]

Key Advantages of 4-Methyl-L-phenylalanine:

-

Minimal Perturbation: The small size of the methyl group is less likely to disrupt the native protein fold compared to bulkier probes.

-

Enhanced Spectroscopic Properties: The methyl group provides a sensitive and easily observable probe for NMR studies.[5]

-

Probing Hydrophobic Interactions: As a derivative of phenylalanine, it is well-suited for investigating interactions within hydrophobic cores of proteins.[3]

-

Improved Protein Stability: In some cases, the increased hydrophobicity can enhance the conformational stability of peptides and proteins.[3][7]

Core Principles: Site-Specific Incorporation of 4-Methyl-L-phenylalanine

The cornerstone of utilizing 4-Me-L-Phe is its precise incorporation at a desired position within the protein sequence. This is achieved through the powerful technique of amber codon suppression, which hijacks the cellular translation machinery.[4] This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, meaning this pair functions independently of the host cell's endogenous synthetases and tRNAs.[8]

The workflow involves an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes 4-Me-L-Phe and charges it onto an orthogonal suppressor tRNA. This tRNA, in turn, recognizes a "stop" codon (typically the amber codon, UAG) that has been introduced at the target site in the gene of interest. When the ribosome encounters this UAG codon during translation, the suppressor tRNA delivers 4-Me-L-Phe, resulting in its incorporation into the growing polypeptide chain.

Figure 1: Workflow for site-specific incorporation of 4-Me-L-Phe.

Experimental Protocols

Protocol 1: Expression and Purification of a Protein Containing 4-Methyl-L-phenylalanine

This protocol outlines the general steps for producing a target protein with site-specifically incorporated 4-Me-L-Phe in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an amber (UAG) codon at the desired incorporation site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 4-Me-L-Phe.

-

4-Methyl-L-phenylalanine (≥98% purity).[3]

-

Luria-Bertani (LB) medium and Minimal Medium (M9).

-

Appropriate antibiotics for plasmid selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Standard protein purification reagents and chromatography columns (e.g., Ni-NTA for His-tagged proteins).

Methodology:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.

-

Starter Culture: Inoculate a 50 mL LB medium containing the appropriate antibiotics with a single colony and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of M9 minimal medium supplemented with the necessary antibiotics and 1 mM 4-Methyl-L-phenylalanine with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 12-16 hours.

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

-

Protein Purification: Clarify the lysate by centrifugation and purify the target protein using an appropriate chromatography method (e.g., affinity chromatography followed by size-exclusion chromatography).

-

Verification of Incorporation: Confirm the successful incorporation of 4-Me-L-Phe by mass spectrometry (e.g., ESI-MS). The measured molecular weight should correspond to the theoretical mass of the protein with the incorporated unnatural amino acid.

Protocol 2: NMR Spectroscopic Analysis

The methyl group of 4-Me-L-Phe provides a sensitive probe for NMR studies.[5]

Sample Preparation:

-

Prepare a 0.1-1 mM sample of the purified, 4-Me-L-Phe-containing protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5-7.5) containing 5-10% D₂O.

-

For assignment purposes, it is highly recommended to produce the protein with uniform ¹⁵N and/or ¹³C labeling in addition to the site-specifically incorporated 4-Me-L-Phe.

NMR Experiments:

-

¹H-¹³C HSQC: This is the primary experiment to observe the correlation between the methyl protons and the methyl carbon of 4-Me-L-Phe. The chemical shifts of this peak are highly sensitive to the local environment.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A ¹H-¹H NOESY experiment will reveal through-space interactions between the methyl protons of 4-Me-L-Phe and other protons in the protein. This is crucial for determining the orientation of the aromatic ring and identifying neighboring residues.[6]

-

Relaxation Experiments (T₁ and T₂): Measuring the longitudinal (T₁) and transverse (T₂) relaxation times of the methyl group can provide insights into the dynamics of the side chain on the picosecond to nanosecond timescale.

Data Interpretation:

-

Changes in the chemical shift of the 4-Me-L-Phe methyl peak upon ligand binding, mutation, or changes in environmental conditions can report on conformational changes.

-

NOE cross-peaks can be used to generate distance restraints for protein structure calculation and refinement.[9]

Protocol 3: X-ray Crystallography

Incorporating 4-Me-L-Phe can also be advantageous for X-ray crystallography.

Crystallization:

-

Follow standard protein crystallization protocols to obtain high-quality crystals of the 4-Me-L-Phe-containing protein.[10][11] The conditions may need to be re-screened as the modified protein might have slightly different solubility properties.

Data Collection and Structure Determination:

-

Data Collection: Collect X-ray diffraction data from a single crystal using a synchrotron radiation source.[12]

-

Structure Solution: The structure can typically be solved by molecular replacement if a structure of the wild-type protein is available.

-

Refinement and Analysis: The electron density map should clearly show the presence of the methyl group on the phenyl ring of the incorporated residue. The final refined structure will provide a high-resolution view of how the methyl group is accommodated within the protein structure and its interactions with surrounding residues.

Applications in Drug Development

The insights gained from using 4-Me-L-Phe in protein structure studies have direct implications for drug development.

-

Mapping Binding Pockets: By placing 4-Me-L-Phe at various positions within a drug-binding site, changes in its NMR signal upon ligand binding can be used to map the binding interface and characterize the nature of the interaction.

-

Understanding Drug Resistance: Mutations that confer drug resistance often occur in or near the drug-binding site. Incorporating 4-Me-L-Phe can help to elucidate the structural and dynamic changes caused by these mutations.

-

Improving Drug Design: A detailed understanding of the hydrophobic interactions within a binding pocket, as revealed by 4-Me-L-Phe probes, can guide the design of more potent and specific inhibitors.

Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [13] |

| Molecular Weight | 179.22 g/mol | [13] |

| Appearance | White to off-white powder | [3] |

| Purity (typical) | ≥ 98% (HPLC) | [3] |

Conclusion

4-Methyl-L-phenylalanine is a versatile and powerful tool for probing protein structure and dynamics. Its minimal perturbation to the native structure, combined with its unique spectroscopic properties, makes it an invaluable asset for researchers in structural biology and drug discovery. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this non-canonical amino acid in a wide range of protein studies.

References

-

Wuxi Jinghai Amino Acid Co., Ltd. (2024, December 12). The Role of L Phenylalanine in Protein Synthesis. Retrieved from [Link]

-

NMR-BIO. (n.d.). NMR of large proteins: mastering methyl labeling for high-resolution analysis. Retrieved from [Link]

- Saadati-Eskandari, F., et al. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. AMB Express, 14(1), 1-13.

- Rosenfeld, J. A. G., et al. (2018). Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-l-phenylalanine.

-

Wikipedia. (n.d.). L-DOPA. Retrieved from [Link]

- Li, Z., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.

- Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry.

-

MDPI. (2026, February 1). Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO 4 2− /TiO 2 -HZSM-5. Retrieved from [Link]

- Brewer, S. H., et al. (2014). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. Journal of Visualized Experiments, (87), 51410.

- Otting, G., & Dixon, N. E. (2020). Translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis. Organic & Biomolecular Chemistry, 18(11), 2097-2105.

-

PubChem. (n.d.). (2S)-2-amino-3-(4-methylphenyl)propanoic acid. Retrieved from [Link]

-

ACS Publications. (2021, January 13). NMR-Based Methods for Protein Analysis. Retrieved from [Link]

-

ACS Publications. (n.d.). Metalloprotein Crystallography: More than a Structure. Retrieved from [Link]

-

Nature. (2024, February 26). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Retrieved from [Link]

-

NIH. (n.d.). x Ray crystallography. Retrieved from [Link]

-

Thieme. (n.d.). 2. NMR Spectra and Molecular Structure. Retrieved from [Link]

-

YouTube. (2021, March 31). Protein structure by X-ray crystallography. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021, July 24). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Retrieved from [Link]

-

PubMed. (2009, February 4). 4D 1H-13C NMR spectroscopy for assignments of alanine methyls in large and complex protein structures. Retrieved from [Link]

-

John Innes Centre. (2020, March 11). What is Protein X-Ray Crystallography?. Retrieved from [Link]

-

Fox Chase Cancer Center. (2019, February 13). Biomechanics of Phenylalanine Maintenance Illustrated in New Study. Retrieved from [Link]

- Google Patents. (n.d.). US9938516B2 - Non-natural amino acid tRNA synthetases for para-methylazido-L-phenylalanine.

-

ACS Publications. (n.d.). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. Retrieved from [Link]

-

NIH. (n.d.). Aminoacyl-tRNA synthetases. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nmr-bio.com [nmr-bio.com]

- 6. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02346B [pubs.rsc.org]

- 7. Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is Protein X-Ray Crystallography? | John Innes Centre [jic.ac.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. (2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Asymmetric Synthesis of 4-Methyl-L-Phenylalanine

Executive Summary

4-Methyl-L-phenylalanine (L-4-Me-Phe) is a critical non-canonical amino acid (ncAA) utilized in the development of peptide therapeutics (e.g., stapled peptides) and peptidomimetics. Its 4-methyl substitution enhances hydrophobic interactions within receptor binding pockets, often improving potency and metabolic stability compared to native phenylalanine.

This Application Note details three distinct, validated protocols for the asymmetric synthesis of L-4-Me-Phe. We prioritize methods based on scalability and enantiomeric excess (ee):

-

Asymmetric Hydrogenation: The industrial gold standard for high-throughput, high-ee synthesis.

-

Phase-Transfer Catalysis (PTC): A versatile, ambient-condition protocol suitable for laboratory-scale discovery.

-

Enzymatic Resolution: A "green" approach for recovering L-isomers from racemic feedstocks.

Method A: Asymmetric Hydrogenation (Industrial Standard)

Principle: This method utilizes a Rhodium(I) complex with a chiral bisphosphine ligand (DuPhos) to hydrogenate an enamide precursor. It is preferred for multi-gram to kilogram scale due to its atom economy and extremely high enantioselectivity (>99% ee).

Reaction Pathway & Mechanism

The cycle involves the coordination of the prochiral enamide to the cationic Rh-complex, followed by oxidative addition of

Figure 1: Catalytic cycle of Rh-DuPhos mediated asymmetric hydrogenation.

Detailed Protocol

Materials:

-

Substrate: Methyl (Z)-2-acetamido-3-(p-tolyl)acrylate (Prepared via Erlenmeyer azlactone synthesis from 4-methylbenzaldehyde).

-

Catalyst: [Rh((R,R)-Et-DuPhos)(COD)]OTf (Strem/Sigma).

-

Solvent: Anhydrous Methanol (Degassed).

-

Gas: Hydrogen (UHP grade).

Step-by-Step Procedure:

-

Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, dissolve [Rh((R,R)-Et-DuPhos)(COD)]OTf (1.0 mol%) in degassed MeOH. The solution should be orange/red.

-

Substrate Loading: Add the enamide substrate (1.0 equiv) to a high-pressure hydrogenation vessel (e.g., Parr reactor).

-

Inert Transfer: Transfer the catalyst solution to the vessel via cannula or syringe under argon counter-flow. Critical: Oxygen acts as a poison to Rh-DuPhos catalysts.

-

Hydrogenation:

-

Purge the vessel 3x with

(30 psi). -

Pressurize to 60 psi (4 bar).

-

Stir vigorously at Room Temperature (25°C) for 12 hours.

-

-

Workup: Vent

. Concentrate the solution in vacuo. -

Deprotection (Optional): Hydrolyze the methyl ester and acetyl group using 6N HCl (reflux, 4h) to yield the free amino acid salt.

Troubleshooting:

-

Low Conversion: Often due to

contamination. Ensure rigorous degassing (freeze-pump-thaw x3). -

Low ee: Check temperature.[1][2] Higher temperatures (>40°C) can erode enantioselectivity in DuPhos systems.

Method B: Asymmetric Phase-Transfer Catalysis (Lab-Scale)

Principle: Alkylation of a glycine Schiff base using a chiral quaternary ammonium salt.[3] This method allows for the rapid generation of analogs without specialized high-pressure equipment.

Reaction Workflow

The reaction occurs at the interface of an organic solvent (containing the substrate and electrophile) and an aqueous base.[4] The chiral catalyst ferries the enolate into the organic phase, shielding one face of the nucleophile.

Figure 2: Interfacial mechanism of O'Donnell-type Phase Transfer Alkylation.

Detailed Protocol

Materials:

-

Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell Schiff Base).

-

Electrophile: 4-Methylbenzyl bromide.

-

Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%) OR Maruoka Catalyst (S-445) for higher precision.

-

Base: 50% aq. KOH.

-

Solvent: Toluene.

Step-by-Step Procedure:

-

Setup: In a round-bottom flask, combine the Glycine Schiff base (1.0 equiv) and the Chiral Catalyst (0.1 equiv) in Toluene (0.1 M).

-

Cooling: Cool the mixture to 0°C (or -78°C if using Maruoka catalysts for max ee).

-

Alkylation: Add 4-Methylbenzyl bromide (1.2 equiv).

-

Initiation: Add 50% aqueous KOH (5.0 equiv) dropwise with vigorous stirring.

-

Note: Stirring rate is the rate-limiting step in biphasic PTC. Ensure a vortex is visible.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Reaction typically completes in 4–8 hours.

-

Workup: Dilute with water, extract with DCM. Dry organic layer over

. -

Hydrolysis: Treat the crude oil with 1M citric acid/THF (1:1) to cleave the imine, followed by standard ester hydrolysis if the free acid is required.

Method C: Enzymatic Resolution (Green Chemistry)

Principle: Kinetic resolution of racemic N-acetyl-4-methylphenylalanine using Aminoacylase I (from Aspergillus melleus). The enzyme selectively hydrolyzes the L-isomer's amide bond.

Protocol:

-

Substrate: Dissolve racemic N-acetyl-DL-4-methylphenylalanine (10g) in water. Adjust pH to 7.5 with dilute LiOH or

. -

Enzyme Addition: Add Aminoacylase I (100 mg, >30,000 U/g).

-